Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- is a chemical compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a 4-iodophenyl and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- typically involves the reaction of 4-iodoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamide derivatives, while oxidation and reduction reactions may result in different oxidation states of the compound.
Scientific Research Applications
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)benzenesulfonamide: A similar compound with a different substitution pattern on the phenyl ring.
N-(4-halo-2-nitrophenyl)benzenesulfonamide: Another related compound with different halogen and nitro substitutions.
N-(4-iodophenyl)-β-alanine derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- is unique due to its specific substitution pattern and the presence of both iodine and dimethyl groups
Properties
CAS No. |
327060-00-4 |
---|---|
Molecular Formula |
C14H14INO2S |
Molecular Weight |
387.24 g/mol |
IUPAC Name |
N-(4-iodophenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14INO2S/c1-11-3-9-14(10-4-11)19(17,18)16(2)13-7-5-12(15)6-8-13/h3-10H,1-2H3 |
InChI Key |
PGIHXEZGSTVRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.